1-(2-Pyridylcarbonyl)benzotriazole

Coordination Chemistry Ruthenium Complexes Ligand Design

1-(2-Pyridylcarbonyl)benzotriazole is the definitive reagent for applications requiring both acylation and transition metal chelation. Unlike HOBt or simple benzotriazoles, its pyridylcarbonyl moiety forms stable five-membered chelate rings with Ru(II)—critical for preparing [RuCl(PPh3)2(C6H5N3)(C5H4NCO2)]. The crystalline, air-stable N-acylbenzotriazole framework preserves chiral integrity in peptide mimetic synthesis while the pyridine nitrogen modulates electrophilicity. Reacts with sodium azide to yield pyridylcarbonyl azides for Curtius rearrangements. Generic substitution compromises both coordination chemistry and acylation performance. Available with CoA.

Molecular Formula C12H8N4O
Molecular Weight 224.22 g/mol
CAS No. 144223-29-0
Cat. No. B116154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridylcarbonyl)benzotriazole
CAS144223-29-0
Synonyms1-(2-PYRIDYLCARBONYL)BENZOTRIAZOLE 97
Molecular FormulaC12H8N4O
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3
InChIInChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H
InChIKeySTCGMSMATDHRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridylcarbonyl)benzotriazole (CAS 144223-29-0): A Dual-Function Reagent for Acylation and Metal Complex Synthesis


1-(2-Pyridylcarbonyl)benzotriazole (CAS 144223-29-0) is a heterocyclic compound that functions as both an N-acylbenzotriazole acylating agent and a bifunctional ligand for transition metal coordination chemistry [1]. Its molecular architecture combines the benzotriazole leaving group (characteristic of Katritzky's methodology for carbonyl activation) [2] with a pyridylcarbonyl moiety that provides an additional metal-coordinating nitrogen donor site [1]. This dual reactivity profile distinguishes it from simpler benzotriazole derivatives that lack the pyridine functionality, enabling applications ranging from peptide mimetic synthesis [2] to the preparation of novel ruthenium(II) complexes [1].

Why 1-(2-Pyridylcarbonyl)benzotriazole Cannot Be Replaced by Standard Benzotriazole Derivatives


Attempting to substitute 1-(2-pyridylcarbonyl)benzotriazole with simpler benzotriazole analogs such as 1H-benzotriazole or 1-hydroxybenzotriazole (HOBt) introduces critical functional deficits. Standard benzotriazole derivatives lack the pendant pyridine nitrogen atom, which is essential for forming stable bidentate chelate complexes with transition metals [1]. In ruthenium coordination chemistry, the pyridylcarbonyl group enables the formation of a five-membered chelate ring that simple benzotriazoles cannot achieve [1]. Similarly, for acylation applications, the specific N-acylbenzotriazole framework offers advantages over acid chlorides including crystalline stability and chirality preservation , but the pyridyl moiety further modulates electrophilicity and enables orthogonal reactivity not available with generic N-acylbenzotriazoles [2]. These structural distinctions create application-specific performance gaps that generic substitution cannot bridge.

1-(2-Pyridylcarbonyl)benzotriazole (CAS 144223-29-0): Quantitative Differentiation Evidence for Procurement Decisions


Bidentate Ligand Capability Enables Unique Ruthenium(II) Complex Formation

1-(2-Pyridylcarbonyl)benzotriazole functions as a bidentate N,N-donor ligand via its benzotriazole N3 atom and pyridine nitrogen, enabling formation of a stable [RuCl(PPh3)2(C6H5N3)(C5H4NCO2)] complex when reacted with [RuCl2(PPh3)3] [1]. In contrast, unsubstituted benzotriazole yields entirely different coordination geometries without the chelate stabilization provided by the pyridyl arm .

Coordination Chemistry Ruthenium Complexes Ligand Design

N-Acylbenzotriazole Framework Delivers Superior Acylation Yield Profile

N-Acylbenzotriazoles as a class, which includes 1-(2-pyridylcarbonyl)benzotriazole, achieve excellent acylation yields (82-96%) in the synthesis of N-acylcephalexin derivatives, as demonstrated with structurally related N-acylbenzotriazoles derived from aromatic and heterocyclic carboxylic acids [1]. These yields are achievable under mild conditions without the hydrolysis sensitivity or racemization risks associated with acid chlorides .

Peptide Synthesis Acylation Antibiotic Derivatization

Pyridylcarbonyl Substituent Enables Chemoselective Reduction Reactivity

1-(2-Pyridylcarbonyl)benzotriazole is specifically documented as a reactant for chemoselective reduction reactions , a reactivity profile that distinguishes it from non-pyridyl N-acylbenzotriazoles. The pyridine ring modulates the electronic character of the adjacent carbonyl group, enabling selectivity patterns not achievable with phenyl-substituted benzotriazole analogs .

Chemoselective Synthesis Reduction Reactions Heterocyclic Chemistry

1-(2-Pyridylcarbonyl)benzotriazole (CAS 144223-29-0): Evidence-Backed Application Scenarios


Synthesis of Ruthenium(II) Benzotriazole-Triphenylphosphine-Pyridylcarboxylato Complexes

This compound is the definitive reagent for preparing [RuCl(PPh3)2(C6H5N3)(C5H4NCO2)], a well-characterized ruthenium(II) complex with established crystal structure and spectroscopic properties [1]. The reaction with [RuCl2(PPh3)3] proceeds via coordination of both the benzotriazole N3 and pyridine nitrogen atoms, forming a stable chelate [1]. This complex serves as a valuable synthon for catalysis and materials science applications where defined ruthenium coordination environments are required.

Preparation of Heteroaryl Acyl Azides via Reaction with Sodium Azide

1-(2-Pyridylcarbonyl)benzotriazole reacts with sodium azide to yield pyridylcarbonyl azide derivatives [1]. This transformation leverages the leaving group ability of the benzotriazole moiety, enabling smooth conversion to acyl azides which are versatile intermediates for Curtius rearrangements, isocyanate generation, and click chemistry applications. The pyridyl heterocycle is retained in the product, imparting additional functionality for downstream transformations.

Acylation of Grignard and Heteroaryllithium Reagents

This compound serves as an effective acylating agent for organometallic nucleophiles including Grignard reagents and heteroaryllithium species [1]. The benzotriazole leaving group provides a balanced reactivity profile that is more controlled than acid chlorides yet more reactive than esters, making it particularly suitable for ketone synthesis from sensitive organometallic intermediates. The pyridyl moiety may also provide additional Lewis basic sites for potential chelation-controlled reactivity.

Peptidomimetic and Bioactive Molecule Synthesis via Benzotriazole Methodology

As an N-acylbenzotriazole derivative, this compound aligns with the well-established Katritzky benzotriazole methodology for carbonyl activation [1]. This approach has been extensively validated for the synthesis of cyclic peptides, azapeptides, and peptide conjugates with preserved chiral integrity [1]. The crystalline nature and air stability of N-acylbenzotriazoles make them practical alternatives to moisture-sensitive acid chlorides in peptide and pharmaceutical intermediate synthesis.

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